5-Pyrrolidin-1-YL-indan-1-one
Description
Significance of the Indanone Core in Bioactive Molecules
The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a privileged structure in medicinal chemistry. nih.govtandfonline.com This core is present in various natural products and has been successfully incorporated into a wide range of synthetic molecules with diverse pharmacological activities. ias.ac.inbeilstein-journals.orgfrontiersin.org The rigid framework of the indanone core provides a fixed orientation for substituents, which can lead to specific and high-affinity interactions with biological targets. mdpi.com
The therapeutic importance of the indanone moiety is highlighted by its presence in numerous clinically significant drugs. mdpi.com For instance, Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone core. nih.govtandfonline.comresearchgate.net Furthermore, indanone derivatives have been investigated for a broad spectrum of biological applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. beilstein-journals.org The versatility of the indanone scaffold allows for structural modifications that can modulate its biological effects, making it a valuable building block in the design of new therapeutic agents. ontosight.airesearchgate.net
Table 1: Examples of Bioactive Indanone Derivatives
| Compound Name | Biological Activity |
|---|---|
| Donepezil | Acetylcholinesterase inhibitor for Alzheimer's disease nih.govtandfonline.com |
| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) rsc.org |
| Pterosin P | Natural product with cytotoxic activities openmedicinalchemistryjournal.com |
Prevalence and Therapeutic Relevance of Pyrrolidine-Containing Scaffolds
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is one of the most common and important scaffolds in medicinal chemistry. scirp.org Its prevalence is due to its unique physicochemical properties, including its three-dimensional structure, basicity, and ability to participate in hydrogen bonding, which can enhance aqueous solubility and interactions with biological targets. frontiersin.org The pyrrolidine scaffold is a key component of the amino acid proline and is found in numerous natural products and FDA-approved drugs.
The therapeutic relevance of pyrrolidine derivatives is extensive, covering a wide array of diseases. ontosight.aibohrium.com For example, pyrrolidine-based compounds are used as antiviral agents (e.g., Telaprevir for Hepatitis C), antihypertensives (e.g., Captopril), and antibacterial agents (e.g., Clindamycin). bohrium.com The structural flexibility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacological profile to achieve desired therapeutic effects with reduced off-target activity. frontiersin.org This versatility has made the pyrrolidine ring a favored component in the design of novel bioactive molecules with activities such as anticancer, anti-inflammatory, and anticonvulsant properties. ontosight.airesearchgate.net
Table 2: Examples of Pyrrolidine-Containing Drugs
| Drug Name | Therapeutic Class |
|---|---|
| Captopril | Antihypertensive (ACE inhibitor) |
| Aniracetam | Nootropic (Anti-Alzheimer) bohrium.com |
| Clindamycin | Antibacterial bohrium.com |
| Rolipram | Antidepressant bohrium.com |
Rationale for Investigating 5-Pyrrolidin-1-YL-indan-1-one as a Hybrid Chemical Entity
The principle of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect. This strategy can lead to compounds with enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components.
The investigation of This compound is based on the rationale of combining the established pharmacophoric features of the indanone core and the pyrrolidine ring. The rigid indanone backbone serves as a robust anchor for the molecule, while the pyrrolidine moiety introduces a basic nitrogen atom and a flexible, three-dimensional element. This combination could lead to novel interactions with biological targets.
While specific research on the medicinal chemistry applications of this compound is not extensively documented in publicly available literature, the rationale for its synthesis can be inferred from related compounds. For instance, the structurally similar compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI), has been identified as a novel synthetic cathinone, indicating that this particular hybrid scaffold may exhibit psychoactive properties. nih.govnih.gov The combination of an indane-type structure with a pyrrolidine ring is a common feature in many designer drugs. Therefore, one rationale for investigating this compound could be to explore its potential activity on the central nervous system.
From a medicinal chemistry perspective, combining these two scaffolds could also be aimed at developing agents for other therapeutic areas where both indanone and pyrrolidine derivatives have shown promise, such as in the development of anticancer or neuroprotective agents. The pyrrolidine group could enhance solubility and bioavailability, while the indanone core provides a stable framework for target interaction. Further research would be necessary to fully elucidate the specific biological activities and therapeutic potential of this hybrid molecule.
Table 3: Chemical Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) |
| 5,6-Dimethoxy-2-(4-(4-(pyrrolidin-1-yl)butyl)phenoxy)-indan-1-one |
| 1-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRROLIDIN-1-YL)HEXAN-1-ONE (5-BPDI) |
| 5-(pyrrolidin-1-ylsulfonyl)-1′H-spiroindoline derivative |
| 5,6-Dimethoxy-2-(4-(2-(pyrrolidin-1-yl)ethyl)phenoxy)-indan-1-one |
| (E)-N-((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)pyrrolidin-1-amine |
| 5,6-Dimethoxy-2-(3-(2-(pyrrolidin-1-yl)ethyl)phenoxy)-indan-1-one |
| 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4(1H,3H)-dione |
| 4-hydrazinyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile |
| 4-(2-(1H-pyrrol-2-yle)hydrazinyl)-1-4(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-3-carbonitrile |
| methyl-1-(2, 5-dioxopyrrolidin-1-yl) -6- methyl -2- oxo -4- phenyl -1, 2, 3, 4- tetrahydro pyrimidine (B1678525) -5- carboxylate |
| 5-((2-(Pyrrolidin-1-yl)ethyl)thio)thiazol-2-amine |
| Aniracetam |
| Captopril |
| Clindamycin |
| Donepezil |
| Indanocine |
| Pterosin P |
| Rolipram |
| Sulindac |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-6-3-10-9-11(4-5-12(10)13)14-7-1-2-8-14/h4-5,9H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMRDVPJRGLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661193 | |
| Record name | 5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-21-5 | |
| Record name | 5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Pyrrolidin 1 Yl Indan 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of 5-Pyrrolidin-1-YL-indan-1-one is expected to exhibit distinct signals corresponding to the aromatic protons of the indanone core and the aliphatic protons of the pyrrolidine (B122466) ring and the indane cyclopentanone (B42830) moiety. The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic protons. For a 5-substituted indan-1-one, the aromatic region would typically show an AX or AB system for the protons on the unsubstituted side of the benzene (B151609) ring and a more complex pattern for the protons on the substituted side.
The pyrrolidine ring introduces two sets of methylene (B1212753) protons. The protons alpha to the nitrogen atom are expected to resonate at a downfield region compared to the beta protons due to the deshielding effect of the nitrogen. The indanone moiety's methylene protons at positions 2 and 3 will appear as triplets, assuming coupling to each other.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the indanone is the most deshielded signal, typically appearing in the range of δ 190-210 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the pyrrolidine nitrogen showing a significant downfield shift. The aliphatic carbons of the pyrrolidine and indanone rings will appear in the upfield region of the spectrum.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | ~205 |
| C2 (-CH₂) | ~2.7 | ~36 |
| C3 (-CH₂) | ~3.0 | ~26 |
| C4 (Ar-H) | ~6.8 | ~110 |
| C5 (Ar-C) | - | ~150 |
| C6 (Ar-H) | ~6.7 | ~115 |
| C7 (Ar-H) | ~7.6 | ~125 |
| C3a (Ar-C) | - | ~130 |
| C7a (Ar-C) | - | ~155 |
| Pyrrolidine (α-CH₂) | ~3.3 | ~48 |
| Pyrrolidine (β-CH₂) | ~2.0 | ~25 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons. For instance, correlations would be observed between the protons at C2 and C3 of the indanone ring. Within the pyrrolidine ring, the α-protons would show a correlation with the β-protons. In the aromatic region, correlations would help in assigning the neighboring aromatic protons. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca Each CHn group in the molecule will give a cross-peak, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signals of the methylene groups in the indanone and pyrrolidine rings would be correlated to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound, as well as its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₅NO), the calculated exact mass is 201.1154 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.
The fragmentation of related pyrrolidinophenone compounds often involves characteristic losses. A common fragmentation pathway is the cleavage of the bond alpha to the carbonyl group, leading to the formation of an acylium ion. Another typical fragmentation involves the pyrrolidine ring, often leading to the formation of an iminium ion. For this compound, key fragments could include the loss of the pyrrolidine moiety or cleavage within the indanone structure.
| m/z | Proposed Fragment Structure |
|---|---|
| 201 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₂H₅]⁺ |
| 144 | [M - C₄H₇N]⁺ |
| 115 | Indanoyl cation |
| 70 | Pyrrolidinyl iminium ion |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the indanone and pyrrolidine rings would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the substitution pattern.
| Functional Group | Expected Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=O Stretch (Ketone) | 1700-1680 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1250-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring and the carbonyl group. The indanone system itself has a chromophore. The presence of the electron-donating pyrrolidine group attached to the aromatic ring is likely to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring compared to unsubstituted indanone. The n → π* transition of the carbonyl group, which is typically weak, is also expected to be observed at a longer wavelength.
| Transition | Expected λmax (nm) | Description |
|---|---|---|
| π → π | ~250-280 | Aromatic system |
| n → π | ~300-330 | Carbonyl group |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
The separation, purification, and purity assessment of this compound and its analogues are critically dependent on a variety of chromatographic techniques. These methods are essential for isolating the compound of interest from reaction mixtures, removing impurities, and quantifying its purity, which is imperative for accurate spectroscopic characterization and further research. The choice of a specific chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and molecular weight, as well as the desired scale of separation.
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis and purification of this compound and related compounds. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for isolating specific analogues. Both normal-phase and reversed-phase HPLC can be employed. For a compound with the polarity of this compound, reversed-phase HPLC is particularly effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful technique, especially for assessing the volatility and thermal stability of the compound and its potential impurities. GC is highly effective for the separation of volatile compounds and can provide detailed information about the composition of a sample. For less volatile analogues, derivatization may be necessary to increase their volatility for GC analysis. The identification of metabolites of structurally related indane and pyrrolidine-containing compounds has been successfully achieved using GC-MS, highlighting its applicability in the broader analysis of these chemical classes. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of chemical reactions and for preliminary purity checks of this compound. nih.govresearchgate.net By spotting a small amount of the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of the product, starting materials, and byproducts can be visualized. Reversed-phase TLC (RP-TLC) has been utilized for determining the dissociation constants of related 1-substituted pyrrolidin-2-one derivatives, demonstrating its utility in characterizing the physicochemical properties of such compounds. nih.govresearchgate.net
For the preparative-scale purification of this compound, column chromatography is the method of choice. This technique allows for the separation of larger quantities of the compound from impurities based on their differential adsorption to a stationary phase packed in a column. The selection of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is crucial for achieving optimal separation.
The following tables provide illustrative examples of chromatographic conditions that could be adapted for the analysis of this compound and its analogues, based on established methods for structurally similar compounds.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Indanone Derivatives
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (at a wavelength determined by the compound's chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Illustrative GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Table 3: Illustrative TLC System for Reaction Monitoring
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane mixture (ratio adjusted based on compound polarity) |
| Visualization | UV light (254 nm) and/or staining agent (e.g., potassium permanganate) |
It is important to note that the specific conditions for each chromatographic method must be optimized for this compound and its specific analogues to achieve the desired separation and purity assessment. Method development and validation are crucial steps to ensure the reliability and accuracy of the chromatographic analysis.
Computational Chemistry and Molecular Modeling Investigations of 5 Pyrrolidin 1 Yl Indan 1 One
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and three-dimensional structure of a molecule. However, specific studies applying these methods to 5-Pyrrolidin-1-YL-indan-1-one have not been identified in published literature.
Density Functional Theory (DFT) Studies of Molecular Architecture
Ab Initio and Semi-Empirical Computational Methods
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular systems. Ab initio methods are based on first principles without experimental parameters, while semi-empirical methods use a simplified approach with some parameters derived from experimental data to increase computational speed. Despite the utility of these methods in conformational analysis and electronic structure prediction, no specific applications to this compound have been documented in the accessible scientific literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein target. No peer-reviewed articles detailing molecular docking simulations for this compound were found.
Prediction of Binding Affinities and Molecular Interaction Modes
Predicting binding affinity—the strength of the interaction between a ligand and its target—is a crucial aspect of computational drug design. Docking simulations provide scores that estimate this affinity and visualize interaction modes like hydrogen bonds and hydrophobic contacts. Without specific docking studies on this compound, there is no data available regarding its predicted binding affinities with any biological targets or its preferred modes of interaction.
Analysis of Key Amino Acid Residue Interactions at Binding Sites
A critical output of molecular docking is the identification of key amino acid residues within a protein's binding site that interact with the ligand. This information is vital for understanding the mechanism of action and for designing more potent molecules. As no docking studies for this compound have been published, there is no information on its specific interactions with any amino acid residues at a target binding site.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and System Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and the stability of a ligand-protein complex. These simulations can validate docking results and offer deeper insights into the behavior of the complex in a simulated physiological environment. A search of the literature did not uncover any MD simulation studies performed on this compound, either alone or in a complex with a biological target. Consequently, there are no findings on its conformational flexibility, the stability of its potential interactions, or its dynamic behavior over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the structural requirements for a desired biological effect.
A QSAR study on a series of indanone derivatives, for instance, identified key molecular descriptors that influence their inhibitory activity against acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease. nih.govjocpr.com For a hypothetical QSAR study of this compound and its analogs, a set of structurally similar compounds with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required.
The process would involve:
Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity measured.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: van der Waals volume, surface area, dipole moment.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A hypothetical QSAR model for a series of pyrrolidinyl-indanone derivatives might take the form of the following equation:
pIC50 = β0 + β1(logP) + β2(TPSA) + β3(HOMO)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
TPSA is the topological polar surface area.
HOMO is the energy of the highest occupied molecular orbital.
β0, β1, β2, β3 are the regression coefficients determined from the analysis.
The following interactive table illustrates the type of data that would be generated and used in such a QSAR study.
| Compound ID | Structure | logP | TPSA (Ų) | HOMO (eV) | Experimental pIC50 | Predicted pIC50 |
| Analog 1 | 2.5 | 60.5 | -6.2 | 7.1 | 7.0 | |
| Analog 2 | 3.1 | 55.3 | -6.5 | 7.5 | 7.4 | |
| Analog 3 | 2.8 | 65.1 | -6.1 | 6.8 | 6.9 | |
| Analog 4 | 3.5 | 58.7 | -6.8 | 7.8 | 7.7 | |
| Analog 5 | 2.2 | 62.4 | -6.0 | 6.5 | 6.6 |
This table contains representative data for illustrative purposes.
Such a model would provide valuable insights into the structure-activity relationships, for example, suggesting that increasing lipophilicity and the energy of the HOMO, while maintaining an optimal polar surface area, could lead to more potent compounds. nih.gov
In Silico Prediction of Pharmacokinetic Profiles
In silico methods are instrumental in the early stages of drug development for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. jocpr.com These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of a drug candidate before costly and time-consuming experimental studies are undertaken. For this compound, various pharmacokinetic parameters can be predicted using computational models.
Key Predicted Pharmacokinetic Parameters:
Absorption:
Human Intestinal Absorption (HIA): Prediction of the percentage of a drug absorbed from the human intestine. Models are often built on data from Caco-2 cell permeability assays.
Distribution:
Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system (CNS). acs.orgnih.govsemanticscholar.orgacs.org This is often predicted qualitatively (e.g., BBB+ or BBB-) or quantitatively as a logBB value (brain/plasma concentration ratio). mdpi.comnih.gov Descriptors like molecular weight, logP, TPSA, and the number of hydrogen bond donors and acceptors are critical for these predictions.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma. This affects the free concentration of the drug available to exert its pharmacological effect.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate: Prediction of whether the compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
Excretion:
Renal Clearance: Prediction of the rate at which a drug is cleared from the body by the kidneys.
The following interactive table presents a hypothetical in silico pharmacokinetic profile for this compound.
| Pharmacokinetic Parameter | Predicted Value/Classification | Confidence |
| Absorption | ||
| Human Intestinal Absorption (%) | > 90% | High |
| Caco-2 Permeability (nm/s) | High | Moderate |
| Oral Bioavailability (%) | Moderate | Moderate |
| Distribution | ||
| Blood-Brain Barrier Permeability | BBB+ | High |
| CNS Permeability | High | Moderate |
| Plasma Protein Binding (%) | > 95% | High |
| Metabolism | ||
| CYP1A2 Inhibitor | No | High |
| CYP2C9 Inhibitor | Yes | Moderate |
| CYP2C19 Inhibitor | No | High |
| CYP2D6 Inhibitor | Yes | Moderate |
| CYP3A4 Inhibitor | Yes | High |
| Excretion | ||
| Renal Clearance | Low | Moderate |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | N/A |
This table contains representative data for illustrative purposes.
These in silico predictions suggest that this compound would likely be well-absorbed orally and be able to cross the blood-brain barrier. acs.orgnih.gov However, potential issues with inhibition of several key CYP enzymes could indicate a risk of drug-drug interactions. mdpi.com Such predictions would guide further experimental investigation into the compound's pharmacokinetic properties.
Pharmacological and Biological Activity Profiles of 5 Pyrrolidin 1 Yl Indan 1 One Analogues
Central Nervous System (CNS) Activity
Analogues of 5-Pyrrolidin-1-YL-indan-1-one have demonstrated a range of activities within the central nervous system, positioning them as compounds of interest for further research into neurological disorders.
Neurotransmitter Reuptake Inhibition Potential
A significant area of investigation for this class of compounds is their ability to modulate the levels of key neurotransmitters by inhibiting their reuptake. Research into pyrovalerone analogues, which share a similar pharmacophore, has shown that these molecules can be potent inhibitors of dopamine (DA) and norepinephrine (NE) reuptake. nih.govdrugs.ie A study on a series of 2-aminopentanophenones, which are structurally related to this compound, identified them as selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal impact on the serotonin transporter (SERT). drugs.ie
Notably, the S enantiomer of the lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be the more biologically active form. nih.govdrugs.ie Certain analogues, such as the 1-(3,4-dichlorophenyl)- and the 1-naphthyl- 2-pyrrolidin-1-yl-pentan-1-one derivatives, have been identified as particularly potent in this regard. nih.govdrugs.ie The naphthyl analogue is an exception to the general selectivity, as it demonstrates binding to all three monoamine transporters (DAT, NET, and SERT) and inhibits their reuptake in the nanomolar range. drugs.ie
Table 1: Neurotransmitter Reuptake Inhibition by this compound Analogues
| Compound | Target Transporter(s) | Potency |
|---|---|---|
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (S-isomer) | DAT, NET | High |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT, NET | Potent |
Anticonvulsant Properties and Sodium Channel Modulation
The therapeutic potential of compounds structurally related to this compound extends to the management of seizures. The anticonvulsant properties of many antiepileptic drugs (AEDs) are attributed to their ability to modulate voltage-gated sodium channels. epilepsysociety.org.ukmedscape.com These channels are crucial for the generation and propagation of action potentials in neurons. epilepsysociety.org.uk
Research on related compounds, such as 3-benzyl-3-ethyl-2-piperidinone, which belongs to the 2-pyrrolidinone family, has revealed a dual mechanism of action. nih.gov This compound not only enhances GABA-mediated chloride currents but also modulates sodium channels in a voltage- and concentration-dependent manner. nih.gov It has been shown to decrease sodium currents in cultured rat hippocampal neurons, suggesting that it can diminish neuronal excitability. nih.gov This modulation of sodium channels, in addition to effects on inhibitory neurotransmission, may contribute to the anticonvulsant activity of this class of compounds. nih.gov The established mechanisms of action of major AEDs like phenytoin and carbamazepine involve the blockade of sodium channels during rapid, repetitive neuronal firing. medscape.com
Acetylcholinesterase Inhibition and Neuroprotective Effects
The indanone scaffold is a key feature of donepezil, a well-established drug for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor. nih.gov This has spurred interest in indanone derivatives, including those with a pyrrolidine (B122466) moiety, as potential AChE inhibitors. nih.gov The inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. nih.gov
Studies on pyrrolidin-2-one derivatives have explored their potential as AChE inhibitors. nih.gov For instance, compounds like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one have shown promising binding affinity to AChE in computational studies, with docking scores higher than that of donepezil. nih.gov The 5,6-dimethoxy-1-indanone moiety of donepezil interacts with the peripheral anionic site of AChE. researchgate.net This suggests that the indanone core of this compound analogues could similarly play a crucial role in their interaction with this enzyme.
Relevance in Neurodegenerative Disease Research
The multifaceted pharmacological profile of indanone derivatives makes them promising candidates for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net The ability of these compounds to modulate the activity of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase can lead to elevated levels of neuroprotective brain chemicals, including norepinephrine, serotonin, and dopamine. nih.gov
The neuroprotective potential of these compounds is a subject of ongoing research. researchgate.netdovepress.com Glucagon-like peptide-1 receptor (GLP-1R) agonists, for example, are being investigated for their neuroprotective effects in neurodegenerative conditions. researchgate.net These agents have been shown to enrich neurogenesis, reduce apoptosis, protect neurons from oxidative stress, and decrease neuroinflammation. researchgate.net While not direct analogues, the exploration of such multitargeting strategies highlights the potential for compounds like this compound analogues to offer therapeutic benefits in complex neurological disorders. nih.govresearchgate.net
Antimicrobial and Anti-infective Applications
In addition to their activities in the central nervous system, analogues of this compound have been investigated for their potential to combat microbial infections.
Antibacterial Efficacy Studies
The 5-oxopyrrolidine scaffold has been identified as a promising framework for the development of new antimicrobial agents. researchgate.net Thiazole derivatives, which can be incorporated into such scaffolds, have demonstrated antibacterial activity against both drug-sensitive and drug-resistant pathogens. researchgate.net
A study focusing on 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids revealed that certain derivatives possess significant antimicrobial properties. researchgate.net One compound bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. researchgate.net This indicates that the 5-oxopyrrolidine core, a key feature of this compound, can be a valuable component in the design of novel antibacterial agents targeting Gram-positive pathogens. researchgate.net
Table 2: Antibacterial Activity of a 5-Oxopyrrolidine Derivative
| Compound | Target Organism | Notable Activity |
|---|
Antifungal Properties
Analogues of this compound have demonstrated notable antifungal activities. Specifically, derivatives of 2,5-pyrrolidinedione have been synthesized and evaluated for their efficacy against various fungal strains. uobasrah.edu.iq In a study involving twelve novel derivatives, several compounds exhibited significant minimum inhibitory concentration (MIC) values against Candida albicans. uobasrah.edu.iq
For instance, compounds designated as 5a, 5b, 5c, 5d, 5e, 5g, 5h, 5j, and 5k showed MIC values of 0.125, 0.5, 0.5, 0.25, 0.25, 0.25, 0.5, 0.5, and 0.5 µM, respectively, against C. albicans. uobasrah.edu.iq These findings suggest that the pyrrolidine-2,5-dione scaffold is a promising framework for the development of new antifungal agents. uobasrah.edu.iq The structure-activity relationship of these compounds indicates that the presence of certain functional groups, such as halogens (Br, Cl) and methoxy (OCH3) groups, influences their antifungal potency. uobasrah.edu.iq
Further research has explored the antifungal potential of 5-benzylidene pyrrolone and furanone derivatives against Neurospora crassa. nih.gov This research established a relationship between the chemical structure and biological activity, highlighting the importance of lipophilicity and resonance effects. nih.gov Additionally, metal complexes of pyrrolidone thiosemicarbazone have been investigated, showing that while the ligand itself may not be active, its metal complexes exhibit good antifungal properties. nih.gov
| Compound | Target Organism | MIC (µM) |
| 5a | Candida albicans | 0.125 |
| 5b | Candida albicans | 0.5 |
| 5c | Candida albicans | 0.5 |
| 5d | Candida albicans | 0.25 |
| 5e | Candida albicans | 0.25 |
| 5g | Candida albicans | 0.25 |
| 5h | Candida albicans | 0.5 |
| 5j | Candida albicans | 0.5 |
| 5k | Candida albicans | 0.5 |
Antimalarial Activity
The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. Research has shown that certain piperazine and pyrrolidine derivatives exhibit inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov One study highlighted the importance of a hydroxyl group, a propane chain, and a fluoro group for the antiplasmodial activity of these compounds. nih.gov
In a series of bioinspired hydantoin derivatives, one compound demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with low toxicity to mammalian cells. nih.gov This compound also showed minimal hemolytic activity, an important consideration for antimalarial drug development. nih.gov Other studies on β-amino ketones have identified compounds with potent antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov For example, one compound exhibited an IC50 value of 0.98 µM and a selectivity index of 61, indicating its potential as a lead for further development. nih.gov
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index |
| Compound 1 | W2 (chloroquine-resistant) | 0.98 | 61 |
| Compound 4 | W2 (chloroquine-resistant) | >1 | 128 |
| Compound 5 | W2 (chloroquine-resistant) | 3.93 | 20.44 |
| Compound 6 | W2 (chloroquine-resistant) | <3.93 | 24 |
| Compound 7 | W2 (chloroquine-resistant) | >1 | 40.16 |
Antiviral Activity (e.g., SARS-CoV-2, HIV-1)
Derivatives of this compound have been explored for their potential antiviral activities, particularly against SARS-CoV-2 and HIV-1. The pyrrolidine ring is a key structural feature in many biologically active compounds, and its derivatives have shown promise in inhibiting viral replication.
In the context of SARS-CoV-2, research into epoxybenzooxocinopyridine derivatives, which share structural similarities with some pyrrolidine-containing natural products, has been conducted. nih.gov One such derivative demonstrated the ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures, with a half-maximal effective concentration (EC50) within a pharmacologically achievable range. nih.gov
Regarding HIV-1, certain natural compounds containing a similar epoxybenzooxocinopyridine skeleton have exhibited inhibitory properties against the virus. nih.gov Furthermore, computational studies have investigated modified fulleropyrrolidine derivatives as potential inhibitors of HIV-1 protease (HIV-PR) mutations and the main protease of SARS-CoV-2 (Mpro). researchgate.net These in silico analyses suggest that specific substitutions on the pyrrolidine ring can enhance binding affinity to viral proteases, thereby inhibiting their function. researchgate.net
| Compound Class | Virus | Target | Activity |
| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Viral Replication | EC50 of 2.23 µg/µL |
| Fulleropyrrolidine derivatives | HIV-1 PR, SARS-CoV-2 Mpro | Protease Inhibition | In silico evidence of binding |
Antitubercular Potential and Enzyme Inhibition
Analogues of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. A series of pyrrolidinone and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov Interestingly, some of these compounds, while not potent InhA inhibitors, displayed significant activity against the growth of M. tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 1.4 µM. nih.govresearchgate.net This suggests that these compounds may act through a different mechanism of action. nih.govresearchgate.net
Further research has focused on spirooxindolopyrrolidine derivatives, which have shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov Specifically, compounds with halogen substitutions, such as fluorine, on the aryl ring demonstrated significant antitubercular activity. nih.gov For instance, one fluoro-substituted compound exhibited an MIC of 0.39 μg/mL against the H37Rv strain. nih.gov
The enzyme Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is another key target for anti-TB drug discovery. nih.gov In silico studies have been employed to identify potential DprE1 inhibitors, with some pyrrolidine-containing structures showing promise in binding to the active site of this enzyme. nih.gov Additionally, 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives have been identified as a novel class of potent inhibitors of both the M. tuberculosis H37Rv strain and the InhA enzyme. nih.gov
| Compound Class | Target | M. tuberculosis Strain | MIC |
| Pyrrolidinone/Pyrrolidine derivatives | InhA / Other | H37Rv | Up to 1.4 µM |
| Spirooxindolopyrrolidine (fluoro-substituted) | Not specified | H37Rv | 0.39 µg/mL |
| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | InhA | H37Rv / MDR | Not specified |
Anticancer and Antitumor Research
The pyrrolidine scaffold, a core component of this compound, is present in numerous compounds investigated for their anticancer and antitumor properties. uobasrah.edu.iqnih.gov Derivatives of 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-dione have demonstrated antitumor activity in experimental models. nih.gov
In vitro studies on 2,5-pyrrolidinedione derivatives have revealed their potential against breast cancer cells (MCF-7). uobasrah.edu.iq Compounds 5i and 5l, in particular, showed high potency with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq These compounds were found to induce apoptosis in MCF-7 cells. uobasrah.edu.iq Similarly, a novel series of mesitylene-based spirooxindoles, which incorporate a pyrrolidine ring, exhibited significant cytotoxicity against human lung cancer (A549) cells. nih.gov Notably, compounds 5e and 5f from this series displayed IC50 values of 3.48 and 1.2 µM, respectively, and were non-cytotoxic to non-cancerous cells. nih.gov
Another area of investigation involves 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which has demonstrated significant anti-angiogenic and anti-proliferative activities. waocp.orgwaocp.org This compound inhibited the proliferation of A549 lung cancer cells with an IC50 of 14.4 µg/mL and also showed a potent effect on human umbilical vein endothelial cells (HUVECs), which are crucial for tumor angiogenesis. waocp.orgwaocp.org Furthermore, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity against A549 cells, with some showing enhanced activity compared to the standard drug cytarabine. mdpi.com
| Compound Class | Cell Line | Activity | IC50 |
| 2,5-Pyrrolidinedione (5i) | MCF-7 (Breast) | Cytotoxic, Apoptotic | 1.496 µM |
| 2,5-Pyrrolidinedione (5l) | MCF-7 (Breast) | Cytotoxic, Apoptotic | 1.831 µM |
| Mesitylene-based spirooxindole (5e) | A549 (Lung) | Cytotoxic | 3.48 µM |
| Mesitylene-based spirooxindole (5f) | A549 (Lung) | Cytotoxic | 1.2 µM |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | Anti-proliferative | 14.4 µg/mL |
Anti-inflammatory and Analgesic Effects
Derivatives of pyrrolidine have been a focus of research for developing new anti-inflammatory and analgesic drugs. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govresearchgate.net
In one study, new pyrrolidine derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov The results indicated that compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another investigation into pyrrolidine derivatives, G10 and G11, showed significant inhibition of COX-1 and COX-2 enzymes. researchgate.net Compound G10 demonstrated the highest anti-inflammatory response, while G11 exhibited the most potent analgesic action. researchgate.net
A newly designed succinimide derivative with a pivalate moiety has also been evaluated for its potential in treating inflammation and pain. nih.gov Molecular docking studies of this compound showed significant binding affinity to COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.gov In vivo studies using a carrageenan-induced edema model demonstrated a significant reduction in inflammation at various doses. nih.gov
| Compound | Target Enzyme(s) | In Vivo Activity |
| A-1 | COX-1, COX-2 (putative) | Highest anti-inflammatory effect |
| A-4 | COX-1, COX-2 (putative) | Highest analgesic effect |
| G10 | COX-1, COX-2 | Highest anti-inflammatory response |
| G11 | COX-1, COX-2 | Highest analgesic action |
| MAK01 | COX-1, COX-2, 5-LOX | Significant anti-inflammatory effect |
Metabolic Regulation and Hypoglycemic Potential
The pyrrolidine scaffold has also been incorporated into the design of compounds with potential applications in metabolic regulation, particularly as hypoglycemic agents for the treatment of diabetes mellitus. jocpr.com A series of 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea/guanidine derivatives were designed, synthesized, and screened for their in vivo hypoglycemic activity. jocpr.com
The study, conducted using an alloxan-induced diabetic rat model, identified several compounds with good hypoglycemic activity. jocpr.com Specifically, compounds 5B, 5G, and 5I showed a significant reduction in blood glucose levels, comparable to the standard drug glibenclamide. jocpr.com The presence of electronegative atoms like fluorine (in 5B and 5I) and a nitro group (in 5G) in the para position of the benzene (B151609) ring appeared to contribute to their enhanced hypoglycemic effect. jocpr.com
Docking studies were also performed to understand the interaction of these compounds with relevant biological targets, and the results indicated a good binding affinity for the active compounds. jocpr.com These findings suggest that pyrrolidine-based sulfonylurea derivatives are a promising area for the development of new oral hypoglycemic agents. jocpr.com
| Compound | Key Substituent | Hypoglycemic Activity |
| 5B | p-Fluoro | Good, comparable to glibenclamide |
| 5G | p-Nitro | Good, comparable to glibenclamide |
| 5I | p-Fluoro | Good, comparable to glibenclamide |
Antioxidant Activity and Free Radical Scavenging
No specific studies evaluating the antioxidant activity or free radical scavenging properties of this compound were identified in the performed search. However, research on related chemical classes offers some insights.
Derivatives of pyrrolidin-2-one , a core component of the pyrrolidine ring, have been synthesized and investigated for their antioxidant capabilities. In some studies, these compounds were assessed for their ability to scavenge free radicals using methods like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay. researchgate.net The results indicated that some synthesized pyrrolidin-2-one derivatives exhibited potent or moderate antioxidant activity. researchgate.net
Similarly, the indanone scaffold has been incorporated into molecules designed to possess antioxidant properties. A series of indanone derivatives were synthesized and evaluated for multiple functions, including antioxidant activity, in the context of developing treatments for Alzheimer's disease. beilstein-journals.org
It is important to note that these findings pertain to derivatives and not the specific compound this compound. The presence and position of the pyrrolidinyl group on the indanone ring would significantly influence its chemical properties and, consequently, its antioxidant potential. Without direct experimental evaluation, any antioxidant or free radical scavenging activity of this compound remains speculative.
Other Investigated Biological Activities
Direct research specifying other biological activities of this compound is scarce. However, the constituent chemical moieties, pyrrolidine and indanone, are present in a wide range of biologically active molecules.
Indanone derivatives have been the subject of extensive research and have shown a broad spectrum of pharmacological activities. These include:
Anti-inflammatory and Analgesic Activity : Certain indanone derivatives have been synthesized and evaluated for their potential to reduce inflammation and pain. nih.gov
Antimicrobial Activity : The indanone core is found in compounds that have been investigated for their ability to inhibit the growth of bacteria and fungi. nih.gov
Antiviral Activity : Some molecules containing the indanone structure have been explored for their potential to combat viral infections. nih.gov
Anticancer Activity : The indanone scaffold has been utilized in the design of potential anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines. nih.govbeilstein-journals.org
Enzyme Inhibition : The structural features of indanones make them suitable candidates for designing enzyme inhibitors. wikipedia.orgnih.gov For instance, donepezil, a well-known drug for Alzheimer's disease, contains an indanone moiety and functions as an acetylcholinesterase inhibitor.
While a structurally related compound, (R)-5-(Pyrrolidin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one, has been synthesized, its biological activity has not been reported in the available literature. vibrantpharma.com The specific combination of a pyrrolidin-1-yl group at the 5-position of an indan-1-one core in this compound necessitates dedicated biological evaluation to determine its unique pharmacological profile. Without such studies, its activities in any of the aforementioned areas cannot be confirmed.
Structure Activity Relationship Sar Studies of 5 Pyrrolidin 1 Yl Indan 1 One and Its Analogues
Impact of Substitutions on the Indanone Ring System on Biological Profile
The biological activity of indanone derivatives can be significantly modulated by substitutions on the aromatic ring of the indanone system. The introduction of various functional groups can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the development of antimicrobial agents, the addition of electron-withdrawing groups or hydroxyl groups to the indanone structure has been shown to be beneficial for activity. researchgate.net
In the context of anticancer activity, substitutions on the indanone ring play a critical role. For example, 2-benzylidene-1-indanones have shown potent cytotoxicity against several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov The nature and position of substituents on the benzylidene fragment, which is attached to the indanone core, dramatically affect this activity. Similarly, the synthesis of 4,7-dimethoxy-1-indanones has been a key step in creating derivatives of kinamycin, which exhibit strong cytotoxic and anticancer properties. nih.gov
Furthermore, the placement of halogen atoms on the aromatic system has been explored. While sometimes leading to deactivated derivatives, cyclization to form the indanone ring can still proceed efficiently, allowing for the synthesis of halogenated analogues for SAR studies. nih.gov The development of trifluoromethyl-substituted 1-indanones highlights the importance of fluorine in medicinal chemistry, as fluoroorganic compounds often exhibit enhanced therapeutic properties. nih.gov
The following table summarizes the impact of various substitutions on the indanone ring based on reported findings:
| Substitution Type | Position | Effect on Biological Activity | Reference Compound Class |
| Electron-withdrawing groups | Aromatic Ring | Beneficial for antimicrobial activity | General Indanone Derivatives |
| Hydroxyl groups | Aromatic Ring | Beneficial for antimicrobial activity | General Indanone Derivatives |
| 2-benzylidene group | C2 | Potent cytotoxicity against cancer cells | 2-benzylidene-1-indanones |
| 4,7-dimethoxy groups | C4, C7 | Key for potent anticancer activity | Kinamycin Derivatives |
| Trifluoromethyl group | Aromatic Ring | Potential for enhanced therapeutic properties | Arylpropanoic acid derivatives |
Influence of Substituents and Nitrogen Configuration on the Pyrrolidine (B122466) Moiety
The pyrrolidine scaffold is a cornerstone in drug design due to the conformational flexibility of its non-planar ring and the stereogenic potential of its carbon atoms. nih.govresearchgate.net Modifications to the pyrrolidine moiety of 5-Pyrrolidin-1-YL-indan-1-one analogues can profoundly affect their biological activity by altering binding interactions with target proteins. researchgate.net
SAR studies on various classes of compounds containing a pyrrolidine ring have demonstrated that both the nature and the spatial orientation of substituents are critical. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was strongly influenced by the substituent at the 3-position of the ring. nih.gov Specifically, non-aromatic substituents like sec-butyl were shown to positively affect activity in certain models. nih.gov
The stereochemistry of substituents on the pyrrolidine ring is also a determining factor for biological efficacy. In a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov This highlights how the spatial arrangement of functional groups dictates the interaction with the biological target.
Furthermore, structure-activity relationship studies on pyrrolidine pentamine derivatives as enzyme inhibitors have shown that modifications to the functionalities and stereochemistry have varied effects on their inhibitory properties. nih.gov Even alterations in the distance of a substituent from the core scaffold can lead to a reduction in inhibitory activity, demonstrating the precise structural requirements for potent biological action. nih.gov
The table below illustrates the influence of pyrrolidine modifications on the biological activity of different compound series.
| Modification | Position on Pyrrolidine Ring | Impact on Biological Activity | Compound Class Example |
| Non-aromatic substituent (sec-butyl) | 3 | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones |
| cis-configuration of substituents | 3 and 4 | Preferred for PPARα/γ dual agonism | Oxybenzyl pyrrolidine acids |
| Alterations to R-groups | R1-R5 | Varied effects on inhibitory properties | Pyrrolidine pentamines |
| Truncations of the molecule | Core scaffold | Loss of inhibitory activity | Pyrrolidine pentamines |
Role of Linker Chemistry and Molecular Spacing Between Core Structures
The length, rigidity, and chemical nature of the linker can significantly impact a drug's efficacy. For instance, in antibody-drug conjugates (ADCs), a maleimidocaproyl (mc) spacer is often used to provide sufficient distance for an enzyme to recognize and cleave a specific site, thereby releasing the cytotoxic payload. nih.gov The linker can also influence the physicochemical properties of the entire molecule. Since many active payloads are hydrophobic, a hydrophobic linker can lead to aggregation issues. nih.gov Conversely, incorporating elements like polyethylene glycol (PEG) can improve solubility. nih.gov
Different linker chemistries can be employed to respond to specific biological triggers, such as pH. Acyl hydrazone linkers, for example, are relatively stable at neutral pH but are readily hydrolyzed at the lower pH found in endosomes and lysosomes, making them excellent pH-responsive linkers for targeted drug delivery. nih.gov The stability of the linker is crucial; premature release of the active component can lead to indiscriminate damage to healthy tissues and reduce the therapeutic index. nih.gov
The table below summarizes the characteristics of different linker types and their roles.
| Linker Type | Key Feature | Role in Drug Action | Example Application |
| Maleimidocaproyl (mc) | Spacer | Provides distance for enzyme recognition and cleavage | Antibody-Drug Conjugates (ADCs) |
| Polyethylene Glycol (PEG) | Hydrophilic Spacer | Improves solubility and reduces aggregation | ADCs |
| Acyl hydrazone | pH-sensitive | Stable at neutral pH, cleaves at acidic pH for targeted release | Anticancer drug delivery |
| Disulfide | Redox-sensitive | Cleaved in the reducing environment inside cells | Intracellular drug delivery |
Stereochemical Considerations and Enantiomeric Activity Differences
Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological properties. nih.govmdpi.com Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit different behaviors in the chiral environment of the human body because biological targets like enzymes and receptors are themselves chiral. nih.gov
One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. nih.gov For example, the teratogenicity of thalidomide was attributed primarily to the S-enantiomer. mdpi.com Consequently, the use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. nih.gov
The differential activity of enantiomers arises from their distinct interactions with biological targets. For a drug to exert its effect, specific functional groups must align with corresponding regions of the binding site. nih.gov Due to their different 3D structures, only one enantiomer may be able to achieve the optimal orientation for binding and subsequent biological response. nih.gov This principle underscores the importance of evaluating the activity of individual enantiomers during drug development.
The table below provides examples of chiral drugs where the enantiomers exhibit different pharmacological properties.
| Drug | Therapeutic Enantiomer | Property of the Other Enantiomer | Therapeutic Class |
| Thalidomide | R-enantiomer (sedative) | S-enantiomer (teratogenic) | Sedative, Immunomodulator |
| Citalopram | S-citalopram (Escitalopram) | Less potent, may have antagonistic effects | Antidepressant (SSRI) |
| Ketoprofen | S-enantiomer | Inactive, undergoes chiral inversion to the S-form | Nonsteroidal Anti-inflammatory Drug (NSAID) |
Pharmacophore Modeling and Rational Design Principles for Enhanced Efficacy and Selectivity
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This model serves as a template for designing new molecules with improved potency and selectivity, or for searching large databases to find novel chemical scaffolds with the desired activity. dovepress.comnih.gov
The process of pharmacophore modeling can be approached in two main ways: ligand-based and structure-based. nih.gov Ligand-based modeling is used when the structure of the biological target is unknown, and it relies on a set of active molecules to derive a common feature hypothesis. Structure-based modeling, on the other hand, utilizes the known 3D structure of the target protein to define the key interaction points for a ligand. nih.gov
Pharmacophore models are instrumental in establishing structure-activity relationships (SAR) by representing the putative binding mode of active compounds. nih.gov They can help to rationalize the observed activities of a series of molecules and guide the design of new derivatives with optimized interactions with the target. dovepress.com For instance, a pharmacophore model might consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all with specific spatial relationships to one another.
Furthermore, pharmacophore models are increasingly used in virtual screening to filter large compound libraries and prioritize molecules for experimental testing. nih.gov This approach can significantly accelerate the drug discovery process by enriching the hit rate of active compounds. dovepress.com They are also applied in predicting ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties by identifying interactions with drug-metabolizing enzymes. dovepress.com
The table below outlines the key aspects of pharmacophore modeling in drug design.
| Modeling Aspect | Description | Application in Drug Discovery |
| Concept | An abstract description of molecular features essential for biological activity. nih.gov | Guides rational drug design and lead optimization. dovepress.com |
| Ligand-Based Modeling | Derived from a set of active molecules when the target structure is unknown. | Identifies common features among active compounds to build a hypothesis. |
| Structure-Based Modeling | Derived from the 3D structure of the ligand-target complex. nih.gov | Defines key interaction points within the binding site for ligand design. |
| Virtual Screening | Uses the pharmacophore model as a query to search compound databases. dovepress.com | Identifies novel molecules with a high probability of being active. nih.gov |
| SAR Establishment | Represents the crucial functionalities required for a compound's activity. nih.gov | Helps to understand and predict how structural changes will affect biological activity. |
| ADME-Tox Prediction | Identifies potential interactions with drug-metabolizing enzymes. dovepress.com | Profiles drug candidates for favorable pharmacokinetic and safety profiles early on. |
Metabolism and Pharmacokinetic Investigations of 5 Pyrrolidin 1 Yl Indan 1 One Analogues
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are fundamental in the early stages of drug discovery and are similarly applied in the study of novel psychoactive substances. researchgate.netnih.gov These assays help to predict how susceptible a compound is to biotransformation, which in turn influences its in vivo half-life and bioavailability. nih.gov For analogues of 5-Pyrrolidin-1-YL-indan-1-one, such as 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI), in vitro studies using human liver microsomes or hepatocytes are instrumental in identifying the primary metabolites. nih.govnih.gov
In a study investigating the phase I metabolites of 5-PPDI, human urine was analyzed to identify the products of biotransformation. nih.gov The primary metabolic reactions observed were hydroxylation at the indan (B1671822) skeleton and reduction of the carbonyl group. nih.gov Additionally, hydroxylation of the pyrrolidine (B122466) ring was also detected. nih.gov These findings indicate that the indan and pyrrolidine moieties, as well as the carbonyl group, are key sites for metabolic modification.
Table 1: Identified Phase I Metabolites of a this compound Analogue (5-PPDI)
| Metabolite Type | Site of Modification | Resulting Functional Group |
| Hydroxylation | Indan Skeleton | Hydroxyl (-OH) |
| Reduction | Carbonyl Group | Hydroxyl (-OH) |
| Hydroxylation | Pyrrolidine Ring | Hydroxyl (-OH) |
Enzymatic Biotransformation Pathways and Isoform Involvement
The biotransformation of xenobiotics, including synthetic cathinones, is primarily carried out by cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are responsible for the oxidative metabolism that leads to the formation of more polar, readily excretable metabolites. nih.gov For compounds containing a pyrrolidine ring, such as daclatasvir, δ-oxidation of the pyrrolidine moiety has been identified as a key metabolic pathway mediated by CYP450 enzymes. nih.gov
In the case of the 5-PPDI analogue, the observed hydroxylations are consistent with CYP450-mediated oxidation. nih.gov The hydroxylation of the indan skeleton appears to be a preferential metabolic pathway. nih.gov While the specific CYP450 isoforms involved in the metabolism of this compound analogues have not been explicitly detailed in the provided information, it is typical for multiple isoforms to contribute to the metabolism of such compounds. Further studies with recombinant CYP450 enzymes would be necessary to pinpoint the specific isoforms responsible for each metabolic step.
Stereoselective Metabolic Transformations
Many synthetic cathinones are chiral molecules, and their metabolism can be stereoselective, meaning that one enantiomer is metabolized differently than the other. nih.gov This can have significant implications for the pharmacokinetics and pharmacodynamics of the drug. nih.gov
A notable finding in the metabolism of the 5-PPDI analogue was the stereoselective reduction of the carbonyl group. nih.gov While two diastereomers of the 1-hydroxy metabolite were synthesized for analytical comparison, only one diastereomer was detected in the urine specimen. nih.gov This indicates that the enzymatic reduction of the carbonyl group is highly stereospecific in humans. nih.gov This stereoselectivity is a crucial aspect of the compound's metabolism, as the different stereoisomers of the metabolite could have varying biological activities.
Table 2: Stereoselectivity in the Metabolism of a this compound Analogue (5-PPDI)
| Metabolic Reaction | Parent Compound Feature | Metabolite Feature | Observation |
| Carbonyl Reduction | Prochiral Carbonyl Carbon | Chiral Hydroxyl Carbon | Only one of two possible diastereomers was detected in vivo. |
Advanced Analytical Techniques for Metabolite Characterization (e.g., LC-MS/MS)
The identification and characterization of drug metabolites heavily rely on sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity for the detection and structural elucidation of metabolites in complex biological matrices like urine and plasma. nih.govajpaonline.com
In the investigation of 5-PPDI metabolism, liquid chromatography high-resolution tandem mass spectrometry (LC-HR-MS/MS) was employed. nih.gov This technique allowed for the separation of the parent drug from its various metabolites, including the separation of diastereomeric hydroxy metabolites. nih.gov The high-resolution mass spectrometry component provides accurate mass measurements, which aids in determining the elemental composition of the metabolites and confirming the nature of the biotransformations (e.g., addition of an oxygen atom in hydroxylation). nih.govnih.gov The use of synthesized analytical standards for the proposed metabolites further strengthens the confidence in their identification. nih.gov
Future Research Directions and Therapeutic Potential of 5 Pyrrolidin 1 Yl Indan 1 One
Target-Specific Drug Design and Lead Optimization
The process of developing 5-pyrrolidin-1-yl-indan-1-one into a viable drug candidate would begin with a focused approach on target-specific design and lead optimization. This involves refining the compound's chemical structure to enhance its effectiveness and safety profile. danaher.compatsnap.comcriver.com
A critical first step is to identify and validate the biological targets with which this compound and its derivatives interact. Given the known activities of related compounds, potential targets could include enzymes such as monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative disorders, or adenosine receptors. nih.govnih.gov Once a primary target is confirmed, structure-activity relationship (SAR) studies would be essential. These studies systematically modify different parts of the molecule to understand how these changes affect its biological activity. patsnap.comnih.gov
For this compound, SAR exploration could involve several modifications:
Substitution on the Indanone Ring: Introducing various functional groups (e.g., methoxy, hydroxyl) on the aromatic portion of the indanone core could influence binding affinity and selectivity. nih.gov
Modification of the Pyrrolidine (B122466) Ring: Altering the pyrrolidine ring, for instance, through substitution or stereochemical changes, could modulate the compound's interaction with the target protein. nih.govnih.gov
Linker Modification: The nature of the linkage between the pyrrolidine and indanone moieties could also be a point for optimization.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would play a significant role in predicting how structural changes might impact the compound's interaction with its target, thereby guiding the synthetic efforts. patsnap.com The overarching goal of this lead optimization phase is to improve key drug-like properties, including potency, selectivity, and pharmacokinetic characteristics, while minimizing off-target effects and toxicity. danaher.comnuvisan.com
Table 1: Hypothetical Lead Optimization Strategy for this compound
| Molecular Scaffold | Potential Modification Site | Example Modification | Anticipated Outcome |
| Indanone | Aromatic Ring | Addition of electron-withdrawing or donating groups | Enhanced target binding and selectivity |
| Pyrrolidine | Ring Substituents | Introduction of alkyl or aryl groups | Improved potency and pharmacokinetic profile |
| Linker | Connectivity Point | Variation in attachment point on the indanone | Optimized spatial orientation for target interaction |
Application of Combinatorial Chemistry and High-Throughput Screening for Novel Analogues
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) presents a powerful strategy. stanford.eduopenaccessjournals.com Combinatorial chemistry allows for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. openaccessjournals.comnih.gov
A potential combinatorial approach for generating analogues of this compound could involve a multi-component reaction strategy. This would utilize a variety of substituted indanones and pyrrolidine building blocks to create a library of new compounds. The synthesis could be performed using solid-phase or solution-phase techniques to facilitate parallel processing and purification. stanford.edu
Once the library is synthesized, HTS can be employed to rapidly screen thousands of compounds for activity against the identified biological target. sigmaaldrich.com This automated process allows for the efficient identification of "hits"—compounds that show promising activity. These hits can then be subjected to more detailed biological and pharmacological evaluation to confirm their activity and select the most promising candidates for further lead optimization. nih.gov
Table 2: Illustrative Combinatorial Library Design
| Building Block 1 (Indanone Core) | Building Block 2 (Pyrrolidine Derivative) | Resulting Analogue Class |
| 5-Bromo-indan-1-one | Pyrrolidine | Halogenated Pyrrolidinyl-indanones |
| 6-Methoxy-indan-1-one | 3-Hydroxy-pyrrolidine | Methoxy- and Hydroxy-substituted Analogues |
| Indan-1,3-dione | Proline esters | Fused-ring Pyrrolidinyl-indanones |
Exploration of Novel Therapeutic Areas and Disease Targets
The structural motifs within this compound suggest a broad range of potential therapeutic applications that warrant further investigation. The indanone core is a well-established pharmacophore with demonstrated efficacy in several disease areas. nih.govbeilstein-journals.orgresearchgate.net
Neurodegenerative Disorders: Indanone derivatives have shown promise as agents for treating conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net This is often due to their ability to inhibit enzymes like AChE and MAO-B. nih.gov Therefore, this compound and its analogues should be investigated for their potential as neuroprotective agents.
Oncology: Certain indanone-containing compounds have exhibited anticancer properties. nih.govrsc.org Future research could explore the cytotoxic effects of this compound derivatives against various cancer cell lines.
Inflammatory and Infectious Diseases: The indanone scaffold has also been associated with anti-inflammatory, antiviral, and antibacterial activities. nih.govbeilstein-journals.orgnih.gov This opens up the possibility of developing this compound-based compounds for the treatment of a wide array of inflammatory and infectious conditions.
Further research should also aim to identify novel biological targets for this class of compounds. This could involve target deconvolution studies for active compounds identified through phenotypic screening, which could reveal new mechanisms of action and expand the potential therapeutic applications.
Preclinical Development Considerations and Safety Profile Assessment
Before any potential drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and pharmacokinetic properties. nih.govnih.gov For this compound and its optimized analogues, a comprehensive preclinical development program would be necessary.
This program would include a battery of in vitro and in vivo studies to characterize the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov Key studies would involve:
Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes to predict its metabolic fate in the body.
Permeability: Evaluating its ability to cross biological membranes, which is crucial for oral bioavailability.
Pharmacokinetic Studies: Determining how the compound is absorbed, distributed, metabolized, and excreted in animal models.
Toxicology Studies: A range of studies to identify any potential toxic effects on various organ systems.
The safety profile of the compound is of paramount importance. Early assessment of potential liabilities, such as off-target effects or the formation of toxic metabolites, is crucial for the successful development of a new drug. nih.gov
Strategies for Addressing Challenges in Bioavailability and Selectivity
Two of the most significant hurdles in drug development are achieving adequate bioavailability and ensuring target selectivity.
Bioavailability: Poor oral bioavailability can severely limit the therapeutic potential of a compound. For a molecule like this compound, strategies to enhance bioavailability could include:
Prodrug Approaches: Modifying the molecule to create a prodrug that is more readily absorbed and then converted to the active compound in the body.
Formulation Strategies: Developing advanced formulations, such as nanoparticles or amorphous solid dispersions, to improve solubility and absorption.
Structural Modifications: Fine-tuning the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, to optimize its absorption characteristics.
Selectivity: A lack of selectivity, where a drug interacts with unintended targets, can lead to undesirable side effects. To improve the selectivity of this compound analogues, the following approaches could be employed:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site, thereby minimizing interactions with other proteins.
Selectivity Profiling: Screening the compounds against a panel of related and unrelated targets to identify and mitigate off-target activities early in the development process. criver.com
By proactively addressing these challenges, the likelihood of successfully advancing a this compound-based drug candidate to clinical trials can be significantly increased.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
